Nek2-IN-5

Kinase Inhibition Biochemical Assay Drug Discovery

Select Nek2-IN-5 for its irreversible covalent binding mechanism and built-in alkyne handle — a dual-purpose chemical probe unavailable in reversible Nek2 inhibitors. The terminal ethynyl group enables CuAAC click chemistry for pull-downs and CETSA target engagement assays without synthesizing a separate probe. Covalent inhibition sustains target suppression post-washout, ideal for studying long-term mitotic defects and centrosome dynamics in acute perturbation experiments. Choose when your Nek2 research requires both sustained pharmacology and versatile chemical biology functionality.

Molecular Formula C15H12N6O
Molecular Weight 292.30 g/mol
Cat. No. B609499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNek2-IN-5
SynonymsNCL00017509
Molecular FormulaC15H12N6O
Molecular Weight292.30 g/mol
Structural Identifiers
SMILESC#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2
InChIInChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21)
InChIKeyCJQGLUJHMXCLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nek2-IN-5 Procurement Guide: Baseline Identity as an Irreversible Nek2 Inhibitor


Nek2-IN-5 (also designated NCL00017509 or compound 6) is a small-molecule inhibitor of the serine/threonine kinase Nek2 (NIMA-related kinase 2). It is characterized as a potent, irreversible inhibitor that targets the ATP-binding site . Its core structure is a 2-arylamino-6-ethynylpurine scaffold, with the terminal alkyne moiety enabling covalent modification of the target kinase [1]. Nek2-IN-5 is supplied as a research-grade chemical probe, with a molecular weight of 292.30 g/mol and the molecular formula C15H12N6O .

Why Nek2-IN-5 Cannot Be Generically Substituted by Alternative Nek2 Inhibitors


The Nek2 inhibitor landscape comprises molecules with divergent binding modes (reversible vs. irreversible), selectivity profiles, and functional utilities [1]. While several Nek2 inhibitors exhibit potent biochemical IC50 values, their therapeutic windows and experimental applicability are constrained by off-target liabilities, differing cellular activity, or a lack of multifunctional probe chemistry . A simple potency-based substitution ignores the irreversible, covalent mechanism of Nek2-IN-5, which confers distinct pharmacodynamics and utility as a click chemistry probe—a feature absent in many reversible Nek2 inhibitors. Direct quantitative comparisons of potency, selectivity, mechanism, and probe functionality are therefore essential for informed scientific selection.

Quantitative Differentiation of Nek2-IN-5: A Comparative Evidence Guide for Procurement


Biochemical Potency of Nek2-IN-5 Relative to Other Nek2 Inhibitors

Nek2-IN-5 demonstrates an IC50 value of 56 nM against Nek2 in a biochemical assay . This places it as an inhibitor of intermediate potency among its peers: it is significantly more potent than the irreversible inhibitor JH295 (IC50 = 770 nM) [1], yet less potent than the reversible inhibitor MBM-55 (IC50 = 1 nM) [2]. Its potency is comparable to the reversible inhibitor rac-CCT 250863 (IC50 = 73 nM) [3].

Kinase Inhibition Biochemical Assay Drug Discovery

Mechanism of Action: Irreversible Covalent Inhibition by Nek2-IN-5

Nek2-IN-5 is characterized as an irreversible inhibitor of Nek2, achieving sustained target suppression through covalent bond formation . This contrasts with reversible Nek2 inhibitors such as MBM-55 [1] and rac-CCT 250863 [2]. The covalent binding mode can lead to prolonged pharmacodynamic effects that outlast the compound's systemic exposure, a property that may be advantageous for certain in vivo studies. While JH295 is also an irreversible Nek2 inhibitor [3], its potency (IC50 = 770 nM) is substantially lower than that of Nek2-IN-5 (IC50 = 56 nM).

Covalent Inhibitor Irreversible Binding Chemical Biology

Nek2-IN-5 as a Click Chemistry Probe: A Distinct Experimental Utility

Nek2-IN-5 incorporates a terminal alkyne group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional handle allows for the bioorthogonal conjugation of reporter tags (e.g., fluorophores, biotin) to the inhibitor, facilitating target engagement studies, pull-down assays, and cellular imaging of Nek2 localization [1]. This is a distinct, built-in utility not present in other commonly used Nek2 inhibitors such as MBM-55 [2] or rac-CCT 250863 [3], which lack such a tag and would require chemical modification for similar applications.

Click Chemistry Chemical Probe Target Engagement

Reported In Vivo Activity and Cell Permeability of Nek2-IN-5

Nek2-IN-5 is reported to be cell-permeable and active in vivo . While specific in vivo pharmacokinetic parameters or tumor growth inhibition data for Nek2-IN-5 are not detailed in the available public domain, the compound has been shown to induce increased mitotic abnormalities and mitotic delay in cellular assays [1]. In contrast, robust in vivo data, including tumor growth inhibition (T/C = 32% at 20 mg/kg IV), have been published for the Hec1/Nek2 inhibitor 'compound 32' [2], a structurally distinct molecule.

In Vivo Pharmacology Cell Permeability Phenotypic Screening

Optimal Research and Procurement Scenarios for Nek2-IN-5


Mechanistic Studies of Nek2 in Mitosis and Centrosome Biology

Nek2-IN-5 is ideally suited for acute perturbation experiments in cell biology. Its irreversible mechanism of action (Evidence Item 2) ensures sustained target inhibition even after compound washout, enabling the study of long-term mitotic phenotypes and centrosome dynamics. Its induction of mitotic abnormalities and mitotic delay (Evidence Item 4) provides a robust phenotypic readout for functional studies [1]. This makes it a valuable tool for dissecting the temporal requirements of Nek2 activity during the cell cycle.

Chemical Proteomics and Target Engagement Assays

The built-in alkyne handle of Nek2-IN-5 (Evidence Item 3) makes it the preferred choice for chemical biology applications requiring target identification or validation [1]. Researchers can utilize this probe in pull-down experiments to map the Nek2 interactome or in cellular thermal shift assays (CETSA) to quantify target engagement without needing to synthesize a separate probe molecule. This functionality is absent from other common Nek2 inhibitors like MBM-55 and rac-CCT 250863.

Preclinical In Vivo Studies with a Covalent Nek2 Inhibitor

For researchers requiring an irreversible Nek2 inhibitor with proven in vivo utility, Nek2-IN-5 is a suitable candidate. Its reported cell permeability and in vivo activity (Evidence Item 4), combined with a moderate biochemical potency (Evidence Item 1), may offer a balanced profile for animal studies [1]. The covalent binding mode may confer a longer duration of action, potentially allowing for less frequent dosing. However, users should note that detailed pharmacokinetic data are not publicly available and may require independent characterization.

Comparative Studies of Reversible vs. Irreversible Kinase Inhibition

Nek2-IN-5 serves as a key chemical tool for directly comparing the biological consequences of reversible versus irreversible Nek2 inhibition. By employing Nek2-IN-5 alongside a reversible inhibitor like MBM-55 (Evidence Item 1 and 2), researchers can delineate which cellular processes require sustained, covalent Nek2 suppression versus transient, reversible blockade. This type of head-to-head study is critical for understanding the pharmacodynamic differences between inhibitor classes and for validating Nek2 as a therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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